molecular formula C15H12BrCl2NO4S B12503926 N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine

N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine

Cat. No.: B12503926
M. Wt: 453.1 g/mol
InChI Key: IZNDBDAPPJRMCP-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine is a synthetic organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dichlorobenzylamine under basic conditions to form the sulfonyl chloride intermediate.

    Coupling with glycine: The sulfonyl chloride intermediate is then reacted with glycine in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and reduction reactions: The sulfonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines and thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as enhanced conductivity or stability.

    Biological studies: It can be used to study the effects of sulfonyl and halogenated compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: This compound contains a similar sulfonyl group but differs in the presence of a valine residue instead of glycine.

    N-[(4-bromophenyl)sulfonyl]acetylglycine: This compound has an acetyl group instead of the 2,4-dichlorobenzyl group.

Uniqueness

N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine is unique due to the combination of its sulfonyl, bromine, and dichlorobenzyl functional groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12BrCl2NO4S

Molecular Weight

453.1 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetic acid

InChI

InChI=1S/C15H12BrCl2NO4S/c16-11-2-5-13(6-3-11)24(22,23)19(9-15(20)21)8-10-1-4-12(17)7-14(10)18/h1-7H,8-9H2,(H,20,21)

InChI Key

IZNDBDAPPJRMCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)O)Br

Origin of Product

United States

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